molecular formula C3H9ClN2O2 B1377380 2-Aminoethyl carbamate hydrochloride CAS No. 73711-22-5

2-Aminoethyl carbamate hydrochloride

Cat. No. B1377380
CAS RN: 73711-22-5
M. Wt: 140.57 g/mol
InChI Key: LDPISTXRFWPZAU-UHFFFAOYSA-N
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Description

2-Aminoethyl carbamate hydrochloride is a compound with the molecular formula C3H9ClN2O2 and a molecular weight of 140.57 . It is a solid at room temperature . This chemical is used for the production of urethane polymers and coatings, agricultural chemicals, and pharmaceuticals.


Synthesis Analysis

The synthesis of 2-Aminoethyl carbamate hydrochloride and similar compounds often involves the use of protecting groups for amines, such as carbamates . These can be installed and removed under relatively mild conditions .


Molecular Structure Analysis

The InChI code for 2-Aminoethyl carbamate hydrochloride is 1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Aminoethyl carbamate hydrochloride are not detailed in the search results, carbamates in general are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .


Physical And Chemical Properties Analysis

2-Aminoethyl carbamate hydrochloride is a solid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

2-Aminoethyl carbamate hydrochloride is instrumental in synthesizing enantioenriched trans-1,2-amino alcohols. Birrell and Jacobsen (2013) describe its use in generating protected trans-1,2-amino alcohols through the enantioselective addition of phenyl carbamate to meso-epoxides, utilizing an oligomeric (salen)Co-OTf catalyst. This method efficiently produces 2-aminocycloalkanol hydrochlorides from readily available materials on a multigram scale (Birrell & Jacobsen, 2013).

CO2 Capture Chemistry

In CO2 capture technology, the reaction of CO2 with aqueous amines to form charged carbamate products is crucial. Jackson, Fisher, and Attalla (2011) explored this by analyzing several anionic carbamates derived from primary and secondary amines, including 2-aminoethyl carbamate hydrochloride. This research is vital for understanding post-combustion capture chemistry using these amines (Jackson, Fisher, & Attalla, 2011).

Anticholinesterase Drug Development

Prozorovskii et al. (2004) explored 2-aminoethyl carbamate hydrochloride in the context of developing new anticholinesterase drugs. Their research led to the development and clinical approval of a drug named "aminostigmine" in Russia, showcasing the compound's relevance in pharmaceutical research (Prozorovskii et al., 2004).

Carbamate Formation in AMP–CO2–H2O Systems

Ciftja, Hartono, and Svendsen (2014) conducted an experimental study on carbamate formation in the AMP–CO2–H2O system at varying temperatures using nuclear magnetic resonance (NMR) spectroscopy. Their findings contribute to a better understanding of carbamate formation dynamics, highlighting the importance of 2-aminoethyl carbamate hydrochloride in chemical engineering (Ciftja, Hartono, & Svendsen, 2014).

Nanogel Development

Lipowska-Kur et al. (2020) utilized 2-aminoethyl carbamate hydrochloride in the creation of thermoresponsive nanogels. These nanogels, derived from modified poly((di(ethylene glycol) methyl ether methacrylate)-co-(2-aminoethyl methacrylate)), have potential applications in drug delivery systems (Lipowska-Kur et al., 2020).

Antitumor and Antifilarial Agent Synthesis

Kumar et al. (1993) researched the synthesis of thiazoles and selenazoles as potential antitumor and antifilarial agents using 2-aminoethyl carbamate hydrochloride. Their study highlights the compound's significance in developing new treatments for cancer and parasitic infections (Kumar et al., 1993).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 2-Aminoethyl carbamate hydrochloride are not detailed in the search results, carbamates and similar compounds have significant potential in various fields. For instance, they are used in the synthesis of peptides , and in the production of urethane polymers, coatings, agricultural chemicals, and pharmaceuticals.

properties

IUPAC Name

2-aminoethyl carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPISTXRFWPZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethyl carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JC Gardiner, AJ Kirkup, J Curry, S Humphreys… - European Journal of …, 2014 - Elsevier
Patients with overactive bladder often exhibit abnormal bladder contractions in response to intravesical cold saline (positive ice-water test). The molecular entity involved in cold …
Number of citations: 32 www.sciencedirect.com
AL Larroque-Lombard, M Todorova… - Journal of medicinal …, 2010 - ACS Publications
Here, we report on the first synthesis of fluorescent-labeled epidermal growth factor receptor−DNA targeting combi-molecules, and we studied the influence of P-glycoprotein status of …
Number of citations: 12 pubs.acs.org
JC Pickens, DD Mitchell, J Liu, X Tan, Z Zhang… - Chemistry & biology, 2004 - cell.com
A series of bivalent ligands of varying length were synthesized to inhibit the receptor-binding process of cholera toxin. Competitive surface receptor binding assays showed that …
Number of citations: 60 www.cell.com
P Kovaříček, AC Meister, K Flídrová, R Cabot… - researchgate.net
NMR spectra were recorded on Bruker Avance 400 (400.14 MHz for 1H and 100.62 MHz for 13C), Bruker Avance III plus 400 (400.34 MHz for 1H and 100.67 MHz for 13C), Bruker …
Number of citations: 0 www.researchgate.net
JH Griffin, MS Linsell, MB Nodwell… - Journal of the …, 2003 - ACS Publications
The design, synthesis, and in vitro microbiological analysis of an array of forty covalently linked vancomycin dimers are reported. This work was undertaken to systematically probe the …
Number of citations: 95 pubs.acs.org
TD Harris, S Kalogeropoulos, T Nguyen… - Bioconjugate …, 2006 - ACS Publications
The integrin receptor α v β 3 is overexpressed on the endothelial cells of growing tumors and on some tumor cells themselves. Radiolabeled α v β 3 antagonists have demonstrated …
Number of citations: 44 pubs.acs.org
DC Lenstra, JJ Wolf, J Mecinovic - The Journal of organic …, 2019 - ACS Publications
We report an efficient catalytic Staudinger reduction at room temperature that enables the preparation of a structurally diverse set of amines from azides in excellent yields. The reaction …
Number of citations: 26 pubs.acs.org
J Hajduch, B Fabre, B Klopp, R Pohl, M Buděšínský… - Bioorganic …, 2021 - Elsevier
Multi-orthogonal molecular scaffolds can be applied as core structures of bioactive compounds. Here, we prepared four tri-orthogonal scaffolds based on adamantane or proline …
Number of citations: 4 www.sciencedirect.com
KE Andersson - Basic & clinical pharmacology & toxicology, 2016 - Wiley Online Library
In the last decades, a number of new antimuscarinic drugs have been introduced for treatment of the overactive bladder ( OAB ), defined symptomatically ( OAB syndrome) or …
Number of citations: 75 onlinelibrary.wiley.com
P Fabbrizzi, G Menchi, S Raspanti… - European Journal of …, 2014 - Wiley Online Library
Triazole‐containing Arg‐Gly‐Asp (RGD) peptidomimetics capable of interacting with α v β 3 integrin were developed through click chemistry. The role of the diverse range of guanidine …

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